molecular formula C19H14ClF2N5O3S B2502607 N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888431-83-2

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2502607
CAS No.: 888431-83-2
M. Wt: 465.86
InChI Key: DOBNGSARSCHRLY-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C19H14ClF2N5O3S and its molecular weight is 465.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Aromatic Polyimides

This study involves the synthesis and characterization of new diamines, which were then polymerized with various dianhydrides to produce polyimides with high solubility and thermal stability. The inherent viscosities of these polyimides were measured, and their thermal degradation temperatures were observed to range from 240°C to 550°C in nitrogen. The study provides insight into the synthesis of complex organic compounds and their potential applications in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Reductive Chemistry of Novel Hypoxia-Selective Cytotoxin

This research explores the reductive chemistry of a novel bioreductive drug, highlighting its selective toxicity for hypoxic cells. The study investigates the enzymatic and radiolytic reduction processes of the compound, providing valuable insights into its mechanism of action and potential therapeutic applications (Palmer, van Zijl, Denny, & Wilson, 1995).

Lewis Acid Stabilization of Cis Secondary Amide Conformation

This study examines how the pentafluorophenyl group acts as a Lewis acid to stabilize the cis conformation of a secondary amide bond. The conformational equilibrium of the compound is investigated, revealing solvent-dependent behavior and the entropic factors influencing its stability. This research sheds light on the structural aspects of complex organic molecules and their interactions (Forbes, Beatty, & Smith, 2001).

Antiproliferative Activity and Molecular Docking Study

This study focuses on the synthesis and characterization of a specific compound, assessing its antiproliferative activity against various cancer cell lines. Additionally, the research includes a molecular docking study to explore the compound's interaction with biological targets, offering insights into its potential as a cancer therapeutic agent (Huang et al., 2020).

Exploration of Antimicrobial and Antioxidant Potential

This research explores the antimicrobial and antioxidant properties of newly synthesized quinazoline derivatives. The compounds showed significant activity against various bacterial strains and demonstrated profound antioxidant potential in DPPH assay tests. This study highlights the potential of complex organic compounds in developing new therapeutic agents (Kumar et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chloroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-chlorophenylamino)-2-oxoacetate. This intermediate is then reacted with thiourea to form ethyl 2-(4-chlorophenylamino)-2-oxoethylthiocarbamate. The thiocarbamate is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with 3,4-difluoroaniline to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-difluoroaniline" ], "Reaction": [ "4-chloroaniline + ethyl 2-bromoacetate -> ethyl 2-(4-chlorophenylamino)-2-oxoacetate", "ethyl 2-(4-chlorophenylamino)-2-oxoacetate + thiourea -> ethyl 2-(4-chlorophenylamino)-2-oxoethylthiocarbamate", "ethyl 2-(4-chlorophenylamino)-2-oxoethylthiocarbamate + H2O -> ethyl 2-(4-chlorophenylamino)-2-oxoethylcarboxylic acid + NH3", "ethyl 2-(4-chlorophenylamino)-2-oxoethylcarboxylic acid + 3,4-difluoroaniline -> N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide" ] }

CAS No.

888431-83-2

Molecular Formula

C19H14ClF2N5O3S

Molecular Weight

465.86

IUPAC Name

N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C19H14ClF2N5O3S/c20-10-2-4-11(5-3-10)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-6-12(21)13(22)7-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

DOBNGSARSCHRLY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)Cl

solubility

not available

Origin of Product

United States

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